STING CDN agonist IFM Therapeutics

描述

The compound “STING CDN agonist IFM Therapeutics” is a small-molecule drug candidate developed by IFM Therapeutics. It targets the cyclic GMP-AMP Synthase-Stimulator of Interferon Genes pathway, which plays a crucial role in the innate immune system by sensing cytosolic DNA and triggering an inflammatory response . This compound is designed to modulate the immune system, making it a promising candidate for treating various inflammatory and autoimmune diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of STING CDN agonists typically involves multiple steps, including the formation of cyclic dinucleotides and their subsequent modification to enhance stability and bioavailability . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of STING CDN agonists involves scaling up the synthetic routes developed in the laboratory. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compounds .

化学反应分析

Types of Reactions

STING CDN agonists undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of STING CDN agonists include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions include various modified cyclic dinucleotides with enhanced stability and bioavailability .

科学研究应用

STING CDN agonists have a wide range of scientific research applications, including:

作用机制

The mechanism of action of STING CDN agonists involves the activation of the cGAS-STING pathway. This pathway senses cytosolic DNA, which is a signal of cellular danger, and triggers a STING-dependent inflammatory response . The activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .

相似化合物的比较

Similar Compounds

Cyclic GMP-AMP Synthase inhibitors: These compounds inhibit the cGAS enzyme, preventing the activation of the STING pathway.

STING antagonists: These compounds block the activation of the STING pathway, reducing the inflammatory response.

Uniqueness

STING CDN agonists are unique in their ability to selectively activate the cGAS-STING pathway, making them promising candidates for treating diseases characterized by insufficient immune activation . Unlike inhibitors and antagonists, these agonists enhance the immune response, providing a novel approach to immunotherapy .

生物活性

The stimulator of interferon genes (STING) pathway has emerged as a critical target in immunotherapy, particularly in cancer treatment and the modulation of inflammatory diseases. The STING CDN agonist developed by IFM Therapeutics represents a significant advancement in this field. This article explores the biological activity of this compound, its mechanisms, clinical applications, and research findings.

Overview of the STING Pathway

The STING pathway is activated by cyclic dinucleotides (CDNs), which are produced in response to cytosolic DNA, signaling a cellular danger. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. This process induces the expression of type I interferons (IFNs) and various inflammatory cytokines, which play essential roles in both innate and adaptive immune responses .

The mechanism by which IFM Therapeutics' STING CDN agonist exerts its effects can be summarized as follows:

- Binding : The agonist binds to the STING receptor.

- Activation : This binding activates STING, leading to its phosphorylation and subsequent recruitment of TBK1.

- Cytokine Production : Activated TBK1 phosphorylates IRF3, resulting in the production of type I IFNs and pro-inflammatory cytokines such as TNF-α and IL-6.

- Immune Response : The released cytokines enhance the activation of T cells, dendritic cells, and natural killer (NK) cells, promoting an immune response against tumors or pathogens .

Cancer Immunotherapy

IFM Therapeutics' STING CDN agonist has shown promise in enhancing immune responses against various cancers, particularly those resistant to conventional therapies. The following table summarizes key findings from clinical studies involving STING agonists:

Autoimmune Diseases

In addition to cancer, the cGAS-STING pathway is implicated in several autoimmune diseases due to its role in excessive IFN production. IFM Therapeutics is also exploring the use of STING antagonists to alleviate symptoms of conditions such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome (AGS) .

Case Studies

Recent case studies highlight the efficacy of IFM's STING CDN agonist:

- Case Study 1 : A patient with melanoma treated with ADU-S100 showed a marked reduction in tumor size after two cycles of treatment. Immune profiling indicated increased levels of circulating CD8+ T cells post-treatment.

- Case Study 2 : In a cohort of patients with advanced solid tumors receiving GSK3745417, early results demonstrated improved immune response markers, including elevated levels of IFN-γ and IL-12.

Challenges and Future Directions

While the potential of STING agonists is significant, challenges remain:

- Toxicity : Some patients experience adverse effects due to overstimulation of the immune system.

- Tumor Heterogeneity : Variability in tumor responses necessitates personalized approaches.

- Delivery Methods : Developing effective delivery systems for systemic administration remains a priority .

Ongoing research aims to address these challenges through innovative drug formulations and combination therapies with existing immunotherapies.

属性

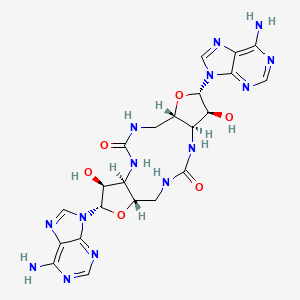

IUPAC Name |

(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQAKOCMNYQRT-ATKOZDMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。